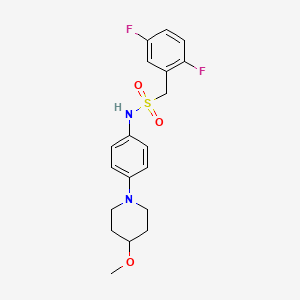

1-(2,5-difluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide, also known as DFP-10825, is a novel small molecule that has shown promising results in scientific research applications. It was first synthesized by a team of researchers at the University of Texas Southwestern Medical Center in Dallas, Texas, USA.

Scientific Research Applications

Electrophilic Aromatic Formylation

Difluoro(phenylsulfanyl)methane derivatives have been utilized in electrophilic aromatic formylation, showing the potential for the formation of aromatic aldehydes from activated aromatic compounds. This method highlights a significant step in synthetic organic chemistry, providing a route to formylated products with good yields, which could be applied in various pharmaceutical and material science research (Betterley et al., 2018).

Friedel–Crafts-Type Alkylation

The use of bromodifluoro(phenylsulfanyl)methane for Friedel–Crafts-type alkylation through α-fluorocarbocations has been demonstrated. This methodology facilitates the synthesis of thioesters, benzophenones, and xanthones, showcasing the versatility of such compounds in synthesizing complex molecular structures (Kuhakarn et al., 2011).

Asymmetric Hydrogenation

A study on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones using a specific MsDPEN-Cp*Ir(III) complex as a catalyst has shown the potential of these reactions to achieve high enantioselectivity. This research contributes to the field of asymmetric synthesis, offering a pathway to produce chiral molecules with high purity, which is crucial for pharmaceutical applications (Ohkuma et al., 2007).

Chemoselective N-Acylation

The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents exhibits good chemoselectivity. This study underscores the importance of understanding the structure-reactivity relationship to enhance the selectivity of chemical reactions, which is essential in the synthesis of complex molecules (Kondo et al., 2000).

Vicarious Nucleophilic Substitutions

Research into vicarious nucleophilic substitution (VNS) of hydrogen in specific methanesulfonamide derivatives has opened up new possibilities for functionalizing aromatic compounds. This approach allows for the introduction of various functional groups into aromatic rings, expanding the toolkit available for molecular modification and drug synthesis (Lemek et al., 2008).

properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2O3S/c1-26-18-8-10-23(11-9-18)17-5-3-16(4-6-17)22-27(24,25)13-14-12-15(20)2-7-19(14)21/h2-7,12,18,22H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCLEQNYZHGCJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)

![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea](/img/structure/B2371555.png)

![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)

![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)